N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene, 2-cyano-3-methylbutan-2-ol, and acetamide.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the reaction.
Reaction Steps: The process may involve multiple steps, including nucleophilic substitution, condensation, and cyclization reactions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Employing optimized temperature, pressure, and pH conditions to maximize yield and purity.
Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit enzyme activity or alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dichlorophenyl)sulfanylacetamide
- N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dimethylphenyl)sulfanylacetamide
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-10-4-5-11(15)12(16)6-10/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDAGCXOLMJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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